N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide

Medicinal Chemistry Chemical Biology High-Throughput Screening

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide (CAS 446028-31-5) is a synthetic, small-molecule sulfonamide characterized by a rigid adamantane cage linked via a propyl spacer to a 2-chloro-5-nitrobenzenesulfonamide pharmacophore. The compound has a molecular formula of C19H25ClN2O4S and a monoisotopic mass of 412.12 Da , and it is primarily listed in chemical vendor catalogs as a research-grade building block with a typical advertised purity of 95%+.

Molecular Formula C19H25ClN2O4S
Molecular Weight 412.93
CAS No. 446028-31-5
Cat. No. B2609856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide
CAS446028-31-5
Molecular FormulaC19H25ClN2O4S
Molecular Weight412.93
Structural Identifiers
SMILESCCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)17-8-15(22(23)24)3-4-16(17)20/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3
InChIKeyKYDNOCNKZLBOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide (CAS 446028-31-5): Procurement, Purity, and Research Context


N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide (CAS 446028-31-5) is a synthetic, small-molecule sulfonamide characterized by a rigid adamantane cage linked via a propyl spacer to a 2-chloro-5-nitrobenzenesulfonamide pharmacophore [1]. The compound has a molecular formula of C19H25ClN2O4S and a monoisotopic mass of 412.12 Da [1], and it is primarily listed in chemical vendor catalogs as a research-grade building block with a typical advertised purity of 95%+ . No peer-reviewed biological assay data, target engagement profiles, or in vivo efficacy studies indexed in major public databases (ChEMBL, PubMed) were identified for this specific compound at the time of this analysis, placing it firmly in the category of an exploratory chemical probe suitable for in-house screening and synthetic chemistry applications.

Workflow Building block for proprietary screening library synthesis
Quality Advertised purity class; independent COA verification recommended
Context Exploratory chemical probe with no peer-reviewed bioactivity data
Use May support in-house screening and synthetic chemistry applications

Why Generic Substitution Fails for N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide: The Case for Precise Chemical Specification


The value proposition of this compound does not rest on a well-characterized biological mechanism but on its unique chemical topology as a custom screening entity. Generic substitution with other adamantyl-sulfonamides would risk altering critical physicochemical determinants—specifically, the precise position of the chloro and nitro substituents on the benzene ring, which dictates electronic character and potential binding interactions, and the adamantane-propyl scaffold, which governs lipophilicity and steric bulk [1]. The 2-chloro-5-nitro substitution pattern creates a distinct dipole and hydrogen-bond acceptor profile compared to, for example, the 4-nitro isomer (CAS 515860-00-1) or the methylene-bridged adamantylmethyl analog (CAS not specified for direct match), making direct interchange unsupportable without quantitative structure-activity relationship (QSAR) validation. Procurement decisions must therefore be driven by precise CAS registration to ensure reproducibility in proprietary screening cascades.

2-Chloro-5-nitro isomer (CAS 446028-31-5)
4-Nitro positional isomer (CAS 515860-00-1)
Electronic profile may shift; binding interactions may differ
Adamantane-propyl scaffold
Methylene-bridged adamantylmethyl analogs
Lipophilicity and steric fit may not transfer directly

Quantitative Differentiation Evidence for N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide Against Closest Analogs


Purity Threshold and Supply Consistency: 95%+ Baseline for Reproducible Screening

In the absence of direct biological comparator data, the most salient quantifiable differentiator is the compound's vendor-specified purity of 95%+ (HPLC/LC-MS) . For closely related adamantyl-sulfonamide screening compounds offered through similar catalog channels, purity specifications can range from 90% to 98%, and batch-to-batch variability in impurity profiles can confound initial hit triaging . The consistently advertised 95%+ threshold for CAS 446028-31-5 across multiple independent suppliers provides a procurement-level quality anchor that reduces the risk of false positives from contaminants when used as a starting point for structure–activity relationship (SAR) exploration.

Purity Baseline
Class-level
Advertised 95%+ (HPLC/LC-MS); class baseline 90–98%
Purity parity supports SAR reproducibility
COA verification recommended before use
Medicinal Chemistry Chemical Biology High-Throughput Screening

Structural Determinants of Lipophilicity: Calculated LogP and Drug-Likeness Projections

The compound's calculated octanol–water partition coefficient (cLogP) is estimated at approximately 5.2 (ALOGPS 2.1 consensus model) [1]. This positions it in the high-lipophilicity segment typical of CNS-penetrant adamantane derivatives but distinct from the ortho-nitro substituted analog or the parent 2-chloro-5-nitrobenzenesulfonamide, which have predicted cLogP values of approximately 0.9 [1][2]. The >4-log-unit increase driven by the adamantane-propyl appendage directly impacts membrane permeability and non-specific protein binding potential, a critical parameter for any cell-based or in vivo screening campaign.

Lipophilicity
Cross-study comparable
cLogP ≈ 5.2 vs. core sulfonamide fragment cLogP ≈ 0.9 (Δ +4.3)
Fundamental shift in assay compatibility profile
In silico estimation; experimental logD not available
Computational Chemistry Drug Design Physicochemical Profiling

Spectral Identity Confirmation: NMR and GC-MS Fingerprint for Quality Control

A definitive 1H NMR spectrum (DMSO-d6) and GC-EI-MS spectrum are archived for the positional isomer N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide (SpectraBase ID FM7mlEmWIE0), providing a reference spectral fingerprint for the adamantane-propyl sulfonamide core [1]. While not the exact 2-chloro-5-nitro isomer, the adamantane proton resonance pattern (δ 1.5–2.1 ppm multiplet for cage CH/CH2 protons) and the characteristic nitroaromatic proton signatures serve as orthogonal identity verification tools during in-house QC, reducing reliance on vendor COA alone.

Spectral Reference
Supporting evidence
1H NMR (DMSO-d6) & GC-MS (m/z 412) for 4-chloro-3-nitro positional isomer
Supports in-house QC method development
Independent spectrum acquisition for exact isomer recommended
Analytical Chemistry Quality Assurance Compound Verification

Defined Research Application Scenarios for N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide Based on Quantitative Evidence


Proprietary Chemical Library Expansion for Hydrophobic-Target Screening Cascades

The compound's calculated cLogP of ~5.2 [1] supports its inclusion in diversity-oriented screening libraries targeting membrane-associated or intracellular receptors with deep hydrophobic binding clefts (e.g., nuclear hormone receptors, GPCR allosteric sites, or ion channel pore domains). The significant lipophilicity jump over the core 2-chloro-5-nitrobenzenesulfonamide fragment (cLogP ~0.9) makes it a valuable tool for exploring structure-lipophilicity-activity relationships (SLAR) when such targets are prioritized.

Synthetic Intermediate for Carbon–Nitrogen Bond-Forming Reactions

The secondary sulfonamide nitrogen, combined with the electron-withdrawing nitro and chloro substituents, renders this compound a candidate for N-functionalization reactions (alkylation, arylation, acylation) to rapidly generate focused compound libraries. The adamantane-propyl substituent provides a conformationally rigid handle that can be retained throughout diversification, enabling scaffold-oriented synthesis parallel to other adamantyl-sulfonamide cores [2].

Negative Control or Orthogonal Probe in Carbonic Anhydrase or Sulfonamide Pharmacology Studies

Adamantyl-sulfonamides have been explored as carbonic anhydrase (CA) isoform inhibitors [1]. While no CA inhibition data exist for CAS 446028-31-5, the specific 2-chloro-5-nitrobenzene substitution pattern may sterically or electronically disfavor zinc coordination in the CA active site compared to primary sulfonamide analogs. This compound could therefore serve as a matched negative control or orthogonal chemical probe in CA inhibitor screening panels where primary sulfonamides (e.g., acetazolamide derivatives) produce robust signals.

Application
Selection Property
Validation Focus
Hydrophobic-target library expansion
High predicted lipophilicity class
Membrane permeability and protein binding assessment
Synthetic diversification via N-functionalization
Secondary sulfonamide with electron-withdrawing substituents
C–N bond-forming reaction scope and scaffold retention
Matched negative control for carbonic anhydrase panels
2-Chloro-5-nitro substitution may disfavor zinc coordination
CA isoform inhibition profiling vs primary sulfonamides
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